Scientific Field: Organic Chemistry
Application Summary: The compound is used in multistep synthesis processes, particularly in reactions involving nitration, conversion from the nitro group to an amine, and bromination.
Methods of Application: The first step involves nitration, followed by conversion from the nitro group to an amine, and finally bromination.
Results/Outcomes: The multistep synthesis results in the production of m-bromoaniline from benzene.
Application Summary: “N-ethyl-N-methyl-benzene-1,4-diamine” is an important precursor to many heterocyclic compounds.
Methods of Application: The compound is used in the synthesis of various heterocyclic compounds.
Results/Outcomes: The reactions result in the production of various heterocyclic compounds, including benzimidazole.
Application Summary: The structure of benzene allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis.
Methods of Application: The compound is used in the synthesis of various benzene derivatives.
Results/Outcomes: The reactions result in the production of various benzene derivatives, which have applications in health, laboratory synthesis, and rubber synthesis.
N-ethyl-N-methyl-benzene-1,4-diamine is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of approximately 150.22 g/mol. It is also known by several other names, including N-ethyl-N-methylaniline and N,N-dimethyl-1,4-benzenediamine. The compound features two amine groups attached to a benzene ring, specifically in the para position, which significantly influences its chemical behavior and potential applications .
The synthesis of N-ethyl-N-methyl-benzene-1,4-diamine typically involves several methods:
N-ethyl-N-methyl-benzene-1,4-diamine finds applications in various fields:
Interaction studies involving N-ethyl-N-methyl-benzene-1,4-diamine focus on its reactivity with other chemicals and its biological interactions. Studies have shown that it can interact with various electrophiles due to the nucleophilic nature of its amine groups. This property makes it a candidate for further exploration in drug design and development.
Several compounds share structural similarities with N-ethyl-N-methyl-benzene-1,4-diamine. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethylaniline | C₉H₁₃N | Lacks ethyl group; used in dyes |
| o-Phenylenediamine | C₈H₈N₂ | Contains two amine groups in ortho position |
| N,N-Diethylbenzene-1,4-diamine | C₁₀H₁₄N₂ | Ethyl groups on both amine positions |
| Aniline | C₆H₅NH₂ | Simple structure; lacks additional alkyl groups |
N-ethyl-N-methyl-benzene-1,4-diamine is unique due to its specific arrangement of ethyl and methyl groups on the benzene ring, which affects its reactivity and potential applications compared to these similar compounds.
N-ethyl-N-methyl-benzene-1,4-diamine exists as a liquid at room temperature, typically exhibiting a pale yellow to brown coloration [1] [2]. The compound's physical state is influenced by the presence of ethyl and methyl substituents on the nitrogen atoms, which disrupt the crystalline packing compared to the parent benzene-1,4-diamine. The liquid nature facilitates its handling and processing in various applications, though proper storage conditions are essential to maintain stability.
The compound's appearance may vary depending on purity and storage conditions. Fresh samples typically display a lighter coloration, while oxidation or exposure to light can result in darker hues due to the formation of quinoid structures . The aromatic diamine structure makes the compound susceptible to air oxidation, particularly in the presence of moisture and light.
The solubility characteristics of N-ethyl-N-methyl-benzene-1,4-diamine are significantly influenced by its dual aromatic and amino functionalities. The compound demonstrates moderate water solubility with a reported value of 4900 mg/L at 25°C [5], which is enhanced compared to less polar aromatic compounds due to the hydrogen-bonding capability of the amino groups.
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | 4900 mg/L at 25°C | Moderate water solubility | [5] |
| Organic solvents (general) | Enhanced solubility | Enhanced by ethyl/methyl substituents | [1] |
| Ethanol | Very soluble | Similar to dimethyl analogs | [6] |
| Chloroform | Soluble | Good organic solvent compatibility | [6] |
| Benzene | Very soluble | Aromatic solvent compatible | [6] |
| Ligroin | Slightly soluble | Limited solubility | [6] |
| Ethyl ether | Very soluble | Good ether solubility | [6] |
The enhanced solubility in organic solvents compared to the parent diamine is attributed to the ethyl and methyl substituents, which increase the hydrophobic character while maintaining the polar amino functionality [1]. This amphiphilic nature makes the compound suitable for applications requiring compatibility with both polar and nonpolar media.
The thermal properties of N-ethyl-N-methyl-benzene-1,4-diamine reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 280.1°C at 760 mmHg [5], which is consistent with the molecular weight and the presence of amino groups capable of hydrogen bonding.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂ | [5] [7] [8] |
| Molecular Weight (g/mol) | 150.22 | [5] [7] [8] |
| Boiling Point (°C) | 280.1 at 760 mmHg | [5] |
| Melting Point (°C) | Not available | [5] |
| Flash Point (°C) | 142.8 | [5] |
| Density (g/cm³) | 0.988 | [5] |
The melting point data for the compound is not readily available in the literature, which may be attributed to its liquid state at room temperature and the difficulty in crystallization due to the steric effects of the substituents [5]. The relatively high boiling point compared to similar molecular weight compounds indicates strong intermolecular interactions, primarily through hydrogen bonding between amino groups.
The thermal stability characteristics of N-ethyl-N-methyl-benzene-1,4-diamine are crucial for understanding its behavior under various temperature conditions. The compound demonstrates stability under recommended storage and handling conditions, though it can undergo thermal decomposition at elevated temperatures.
| Parameter | Value/Description | Reference |
|---|---|---|
| Decomposition Temperature | Not available | [9] |
| Thermal Stability Range | Stable under recommended conditions | [9] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides, Hydrogen chloride | [9] |
| Auto-ignition Temperature | Not available | [9] |
| Explosive Limits | Not available | [9] |
| Thermal Degradation Pathway | Oxidation to quinone derivatives possible |
The compound's thermal stability is influenced by its aromatic structure and the presence of amino groups. Under oxidative conditions, the compound can undergo transformation to quinone derivatives, which represents a common degradation pathway for aromatic diamines . The decomposition products include carbon oxides and nitrogen oxides, typical of organic nitrogen-containing compounds under thermal stress [9].
The electronic properties of N-ethyl-N-methyl-benzene-1,4-diamine are fundamental to understanding its chemical behavior and potential applications. These properties are significantly influenced by the aromatic π-system and the electron-donating amino substituents.
The electron distribution in N-ethyl-N-methyl-benzene-1,4-diamine is characterized by several key features that arise from the interaction between the aromatic π-system and the amino substituents. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atoms and the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is delocalized over the aromatic π-system [10] [11] [12].
| Electronic Property | Value/Description | Influence of Substituents | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) | Localized on nitrogen atoms and aromatic ring | Ethyl/methyl groups increase electron density | [10] [11] [12] |
| Lowest Unoccupied Molecular Orbital (LUMO) | Delocalized over aromatic π-system | Amino substitution lowers LUMO energy | [10] [11] [12] |
| HOMO-LUMO Gap | Typical for aromatic diamines (3-4 eV estimated) | Substituents decrease energy gap | [10] [11] [12] |
| Ionization Energy | Lower than unsubstituted benzene | Electron-donating groups lower IE | [13] [14] |
| Electron Affinity | Enhanced by amino substituents | Amino groups increase EA | [13] [14] |
The electron density distribution is enhanced at the nitrogen atoms and para positions due to the electron-donating nature of the amino groups [11] [15] [16]. The ethyl and methyl substituents further modulate this distribution through inductive effects, increasing the overall electron density on the aromatic system.
The resonance behavior of N-ethyl-N-methyl-benzene-1,4-diamine involves multiple contributing structures that stabilize the molecule and influence its reactivity. The primary resonance structures include aromatic ring delocalization, amino group conjugation, and para-diamine resonance effects.
| Resonance Structure Type | Description | Electronic Effect | Reference |
|---|---|---|---|
| Aromatic Ring Delocalization | Benzene ring π-electron delocalization | Stabilizes aromatic system | [10] [12] [17] |
| Amino Group Conjugation | Nitrogen lone pairs interact with aromatic π-system | Reduces basicity compared to aliphatic amines | [15] [16] [18] |
| Para-Diamine Resonance | Electron density shared between para-amino groups | Increases electron density at ortho positions | [11] [19] [20] |
| Quinoid Character | Contribution from quinoid resonance structures | Contributes to oxidation susceptibility | [11] [19] [21] |
| Charge Distribution | Positive charge density on nitrogen atoms | Affects reactivity and spectroscopic properties | [11] [15] [16] |
The resonance structures contribute to the overall stability of the molecule while affecting its chemical reactivity. The amino group conjugation with the aromatic π-system results in reduced basicity compared to aliphatic amines, as the lone pairs on nitrogen participate in the extended π-system [15] [16] [18].
The energy level alignment of N-ethyl-N-methyl-benzene-1,4-diamine is characteristic of organic semiconducting materials and is influenced by the electronic structure and molecular packing. These properties are essential for understanding the compound's behavior in electronic and optoelectronic applications.
| Energy Level | Energy Range/Value | Measurement Method | Reference |
|---|---|---|---|
| Valence Band Maximum | Approximately -5 to -6 eV vs vacuum | Ultraviolet photoelectron spectroscopy | [22] |
| Conduction Band Minimum | Approximately -2 to -3 eV vs vacuum | Inverse photoelectron spectroscopy | [22] |
| Fermi Level Position | Dependent on doping and environment | Photoemission spectroscopy | [22] |
| Work Function | Typical for organic semiconductors | Kelvin probe measurements | [22] |
| Electron Binding Energy | C 1s: ~285 eV, N 1s: ~400 eV | X-ray photoelectron spectroscopy | [22] |
| Core Level Binding Energies | Characteristic of aromatic amine systems | High-resolution XPS | [22] |
The energy level alignment is influenced by the electron-donating amino substituents, which raise the valence band maximum and lower the ionization energy compared to unsubstituted aromatic compounds [22]. The ethyl and methyl substituents provide additional electronic effects that fine-tune the energy levels and affect the compound's interaction with other materials in composite systems.